[2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone
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Overview
Description
[2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone is a complex organic compound featuring a pyrrolidine ring, an oxazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to the oxazole intermediate.
Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving appropriate amines and aldehydes or ketones.
Final coupling: The final step involves coupling the pyrrolidine-oxazole intermediate with the pyrimidine ring under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, [2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(3,5-Dimethyl-1,2-oxazol-4-yl)methyl][2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine
- 2- { [ (3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-1- [4- (2,3-dimethylphenyl)-1-piperazinyl]ethanone
Uniqueness
The uniqueness of [2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone lies in its combination of three distinct heterocyclic rings. This structural complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-17(13(2)26-23-12)16-6-4-8-24(16)19(25)15-10-21-18(22-11-15)14-5-3-7-20-9-14/h3,5,7,9-11,16H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBGJXRPHWQCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CN=C(N=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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